![molecular formula C24H22N2O4S B2980999 Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 830344-94-0](/img/structure/B2980999.png)
Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, Ethyl 2-thiopheneacetate has a molecular weight of 170.23 . It is a liquid with a refractive index of n20/D 1.51 (lit.) and a boiling point of 119-121 °C/23 mmHg (lit.) . Its density is 1.134 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research involving compounds with similar structural motifs to Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate shows significant antimicrobial activities. For example, derivatives synthesized through reactions involving thiazole, thiophene, and similar heterocyclic components have been tested for antimicrobial efficacy against a range of bacterial and fungal pathogens. These compounds have shown promising results in inhibiting the growth of microorganisms like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Antioxidant Properties
Certain phenolic compounds isolated from natural sources, which share some functional group similarities with Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate, have demonstrated significant antioxidant activities. These compounds' effectiveness in scavenging free radicals suggests that structurally complex molecules, including those with thiophene and phenyl groups, could potentially serve as potent antioxidants, beneficial for pharmaceutical and food industry applications (Zijia Zhang et al., 2009).
Synthetic Methodologies
The synthesis of complex molecules like Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate contributes to the development of new synthetic methodologies. Studies on the synthesis of heterocyclic compounds and their fused derivatives provide insights into novel approaches for constructing pharmacologically relevant molecules. These methodologies facilitate the exploration of new chemical entities for drug discovery and other scientific applications (Wagnat W. Wardkhan et al., 2008).
Wirkmechanismus
The mechanism of action of thiophene derivatives would depend on their specific structure and the biological target they interact with. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(17-9-4-3-5-10-17)25-26(20)24(28)22-13-8-14-31-22/h3-14,20H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQYSVSNHZFDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

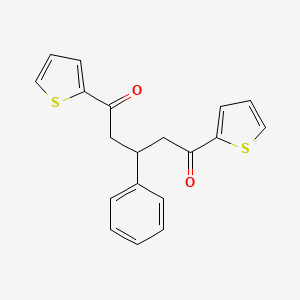
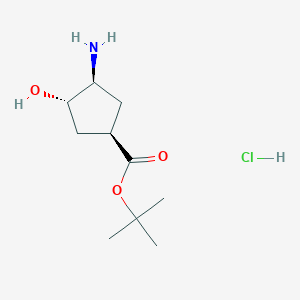

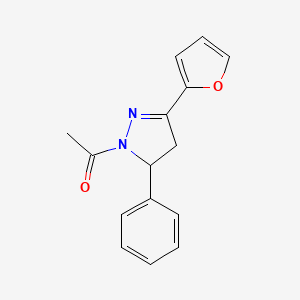
![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)
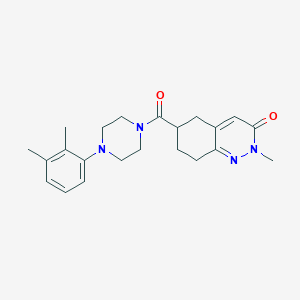
![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)
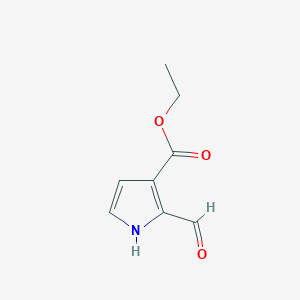
![1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2980931.png)
![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)
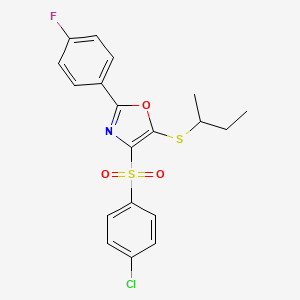
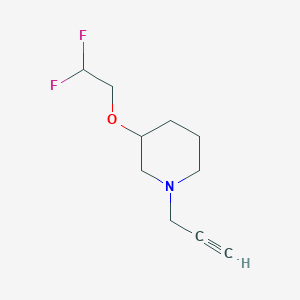
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)